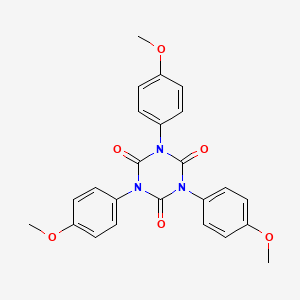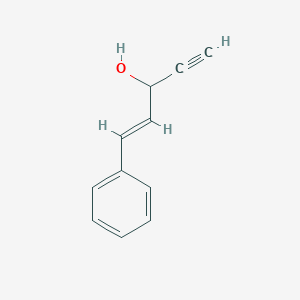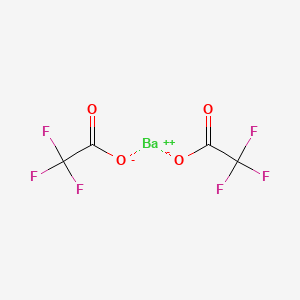
Barium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium trifluoroacetate is a chemical compound with the formula C4BaF6O4. It is a coordination polymer that incorporates fluorine atoms, which significantly influence its properties. This compound is known for its high thermal stability and unique chemical behavior due to the presence of trifluoroacetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium trifluoroacetate can be synthesized through the reaction of barium carbonate or barium hydroxide with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in large reactors, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Barium trifluoroacetate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form barium fluoride and carbon dioxide. This reaction is influenced by the presence of oxygen and water vapor.
Hydrolysis: In the presence of water, this compound hydrolyzes to form barium hydroxide and trifluoroacetic acid.
Complex Formation: this compound can form complexes with other metal ions and organic ligands, which can alter its chemical properties.
Major Products Formed:
Barium Fluoride: Formed during thermal decomposition.
Trifluoroacetic Acid: Formed during hydrolysis.
Various Complexes: Formed during complexation reactions.
Wissenschaftliche Forschungsanwendungen
Barium trifluoroacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other barium compounds and coordination polymers.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including catalysts and sensors.
Wirkmechanismus
The mechanism of action of barium trifluoroacetate involves its ability to form stable complexes with other molecules. The trifluoroacetate groups enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets. In biological systems, this compound can influence cellular processes by interacting with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Barium Acetate: Similar to barium trifluoroacetate but lacks the fluorine atoms, resulting in different chemical properties.
Barium Fluoride: Contains a direct metal-fluorine bond, unlike the coordination polymer structure of this compound.
Barium Chloride: Another barium compound with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of trifluoroacetate groups, which impart high thermal stability and distinct chemical behavior. The fluorine atoms significantly influence its reactivity and make it suitable for specialized applications in materials science and chemistry .
Eigenschaften
Molekularformel |
C4BaF6O4 |
|---|---|
Molekulargewicht |
363.36 g/mol |
IUPAC-Name |
barium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.Ba/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
BQJILRFOGPBJQJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


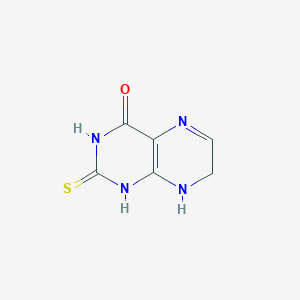
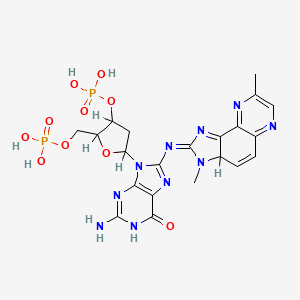
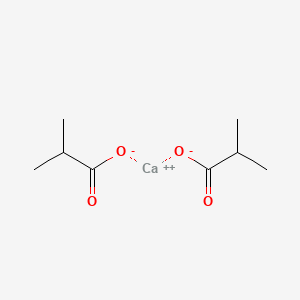
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
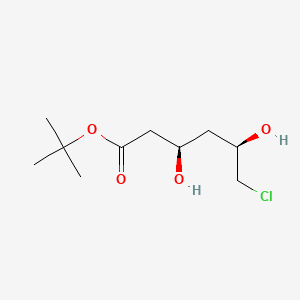
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
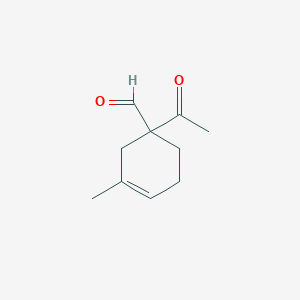
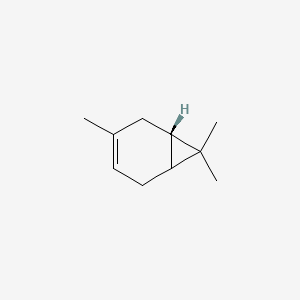
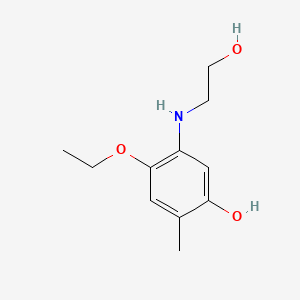


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
